
Estradiol-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol-16 is a synthetic form of estrogen that is commonly used in scientific research. It is synthesized through a specific method and has numerous biochemical and physiological effects.
Mécanisme D'action
Estradiol-16 works by binding to estrogen receptors in the body. These receptors are found in various tissues, including the uterus, breast, and brain. Once bound to the receptor, Estradiol-16 activates a signaling pathway that leads to the activation of various genes. This process ultimately leads to the biological effects of estrogen.
Biochemical and Physiological Effects:
Estradiol-16 has numerous biochemical and physiological effects on the body. It is known to regulate the menstrual cycle, promote the growth and development of female reproductive organs, and maintain bone density. Estradiol-16 also has neuroprotective effects and is involved in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Estradiol-16 is a useful tool for scientific research due to its ability to mimic the effects of endogenous estrogen. It is also relatively easy to synthesize and has a long shelf life. However, Estradiol-16 has some limitations in lab experiments. It can be difficult to control the dosage and concentration of Estradiol-16, which can lead to inconsistent results. Additionally, Estradiol-16 can have non-specific effects on other biological processes, making it challenging to isolate its effects.
Orientations Futures
There are numerous future directions for Estradiol-16 research. One area of interest is the role of Estradiol-16 in aging and age-related diseases. Researchers are also investigating the use of Estradiol-16 in the treatment of various diseases, including breast cancer and osteoporosis. Additionally, there is ongoing research into the development of new synthetic forms of estrogen that may have improved efficacy and fewer side effects.
Conclusion:
Estradiol-16 is a synthetic form of estrogen that is commonly used in scientific research. It is synthesized through a specific method and has numerous biochemical and physiological effects. Estradiol-16 is a useful tool for studying the effects of estrogen on various biological processes, but it has some limitations in lab experiments. There are numerous future directions for Estradiol-16 research, including its role in aging and age-related diseases and the development of new synthetic forms of estrogen.
Méthodes De Synthèse
Estradiol-16 is synthesized through a specific method that involves the conversion of estrone to estradiol-16. The synthesis process involves the use of various reagents, including sodium borohydride, acetic acid, and ethanol. The final product is a white crystalline powder that is soluble in ethanol and acetone.
Applications De Recherche Scientifique
Estradiol-16 is commonly used in scientific research as a tool to study the effects of estrogen on various biological processes. It is often used in studies related to reproductive biology, cancer research, and neurobiology. Estradiol-16 is also used to investigate the effects of estrogen on bone density, cardiovascular health, and cognitive function.
Propriétés
Numéro CAS |
1090-04-6 |
|---|---|
Nom du produit |
Estradiol-16 |
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(8S,9S,13R,14S,16R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15-,16-,17+,18-/m1/s1 |
Clé InChI |
DVMAUGGKVWJBDV-FXXCCUJSSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |
Autres numéros CAS |
1090-04-6 |
Synonymes |
16alpha-estradiol 16beta-estradiol estradiol-16 estradiol-16, (16beta)-isomer estradiol-16alpha estradiol-16beta |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)



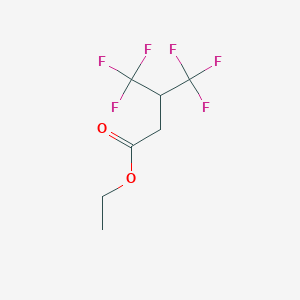

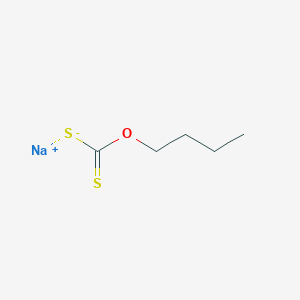

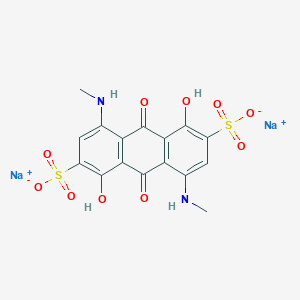
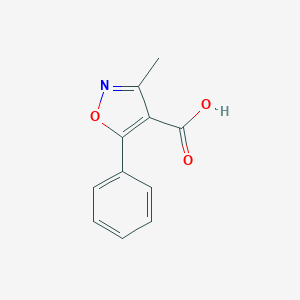
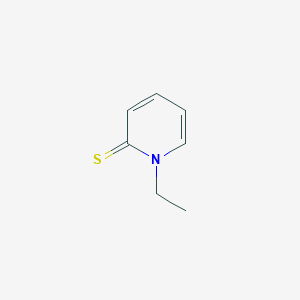
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)

